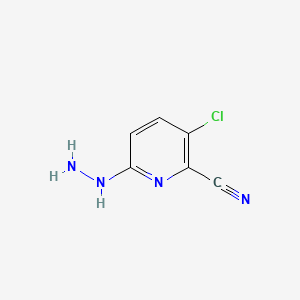

3-Chloro-6-hydrazinylpicolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN4 |

|---|---|

Molecular Weight |

168.58 g/mol |

IUPAC Name |

3-chloro-6-hydrazinylpyridine-2-carbonitrile |

InChI |

InChI=1S/C6H5ClN4/c7-4-1-2-6(11-9)10-5(4)3-8/h1-2H,9H2,(H,10,11) |

InChI Key |

PYXQEHAUWPDCMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C#N)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 6 Hydrazinylpicolinonitrile

Retrosynthetic Disconnection Analysis and Precursor Strategy for 3-Chloro-6-hydrazinylpicolinonitrile

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the most logical disconnection involves the carbon-nitrogen bond of the hydrazinyl group. This leads to a key precursor, a di-halogenated picolinonitrile, and a hydrazine (B178648) source.

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic approach suggests that a suitable precursor would be a picolinonitrile with a good leaving group at the 6-position, which can be displaced by hydrazine. The 3-chloro substituent is considered to be installed prior to the hydrazinolysis step. Therefore, a primary synthetic strategy is the nucleophilic aromatic substitution of a halogen at the 6-position of a 3-chloropicolinonitrile derivative with hydrazine. The most readily available and reactive precursor for this strategy is often 3,6-dichloropicolinonitrile (B175741).

Development and Optimization of Novel Synthetic Pathways to this compound

The direct reaction of a di-halogenated precursor with hydrazine hydrate (B1144303) is a common and efficient method for the synthesis of hydrazinyl-substituted heterocycles. In the case of this compound, the synthesis would likely commence from 3,6-dichloropicolinonitrile. The reaction involves the selective nucleophilic displacement of the chlorine atom at the 6-position by hydrazine. The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the one at the 3-position due to the electronic effects of the pyridine (B92270) nitrogen.

A typical procedure would involve reacting 3,6-dichloropicolinonitrile with an excess of hydrazine hydrate in a suitable solvent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product can be isolated by filtration and purified by recrystallization.

| Parameter | Condition | Expected Outcome |

| Starting Material | 3,6-Dichloropicolinonitrile | - |

| Reagent | Hydrazine hydrate (excess) | Selective substitution at the 6-position |

| Solvent | Ethanol, isopropanol, or water | Good solubility for reactants |

| Temperature | Reflux | Increased reaction rate |

| Reaction Time | 4-12 hours | Completion of reaction |

| Work-up | Cooling and filtration | Isolation of the crude product |

In some instances, a multi-step approach may be necessary, especially if the desired starting materials are not commercially available or if selectivity is a concern. A plausible multi-step synthesis could start from a more accessible picolinonitrile derivative. For instance, a process analogous to the preparation of other substituted picolinonitriles could be envisioned. google.com This might involve a sequence of reactions such as halogenation, nitration, reduction, and finally hydrazinolysis.

While a specific multi-step pathway for this compound is not detailed in the provided information, a hypothetical route could involve:

Chlorination: Introduction of a chlorine atom at the 3-position of a 6-hydroxypicolinonitrile.

Activation of the 6-position: Conversion of the hydroxyl group into a better leaving group, such as a tosylate or a triflate.

Hydrazinolysis: Reaction with hydrazine to install the hydrazinyl group at the 6-position.

The target molecule, this compound, is achiral and therefore does not have enantiomers. Asymmetric synthesis is not directly applicable to the preparation of this compound. However, this methodology would be relevant for the synthesis of chiral derivatives of this compound, for example, if a chiral substituent were to be introduced on the hydrazinyl moiety or elsewhere on the molecule. In such cases, chiral catalysts or chiral auxiliaries would be employed to control the stereochemistry of the final product.

Catalyst Systems and Reaction Conditions Optimization for High-Yield Synthesis of this compound

The direct hydrazinolysis of a di-halopicolinonitrile generally does not require a catalyst. However, the optimization of reaction conditions such as temperature, reaction time, and solvent is crucial for achieving high yields and purity.

For analogous reactions, such as the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine, it has been shown that a molar ratio of 1:4 to 1:6 of the dichloro-precursor to hydrazine hydrate is effective. google.com The reaction is typically carried out under reflux for 4 to 8 hours. google.com Similar conditions would likely be optimal for the synthesis of this compound.

| Parameter | Range | Impact on Yield and Purity |

| Molar ratio of Hydrazine | 2-10 equivalents | Higher excess can drive the reaction to completion but may complicate purification. |

| Temperature | Room temperature to reflux | Higher temperatures increase the reaction rate but may lead to side products. |

| Reaction Time | 2-24 hours | Longer times can increase conversion but may also lead to decomposition. |

The choice of solvent can significantly influence the rate and selectivity of nucleophilic aromatic substitution reactions. For the synthesis of this compound, polar protic solvents like ethanol, methanol, and water are often good choices as they can solvate the ionic intermediates and facilitate the reaction.

In a related synthesis of 3-chloro-2-hydrazinopyridine, various polar solvents were investigated, including methanol, ethanol, dimethylformamide (DMF), dimethylacetamide (DMAC), and tetrahydrofuran (B95107) (THF). google.com The use of these solvents, in combination with hydrazine hydrate, resulted in high yields (95-99%). google.com This suggests that a similar range of solvents would be effective for the synthesis of this compound.

| Solvent | Potential Advantages | Potential Disadvantages |

| Ethanol/Methanol | Good solubility for reactants, easy to remove. | Lower boiling points may require longer reaction times. |

| Water | Environmentally friendly, inexpensive. | Product may have some solubility, potentially lowering isolated yield. |

| DMF/DMAC | High boiling points, can accelerate the reaction. | More difficult to remove, potential for side reactions at high temperatures. |

| THF | Good solvent for many organic compounds. | Lower boiling point, potential for peroxide formation. |

The optimal solvent would be determined by balancing factors such as reactant solubility, reaction rate, ease of product isolation, and cost.

Temperature and Pressure Profiling for Optimized Synthesis of this compound

The optimization of temperature and pressure is a critical aspect of synthesizing this compound, directly influencing reaction kinetics, yield, and purity. While specific literature on this exact compound is limited, data from analogous reactions involving the hydrazinolysis of chloro- or fluoro-picolinonitriles can provide valuable insights. Generally, these reactions are conducted at temperatures ranging from ambient to 150°C. google.com

The synthesis of this compound would likely proceed via the reaction of a di-substituted picolinonitrile, such as 3,6-dichloropicolinonitrile, with hydrazine. The temperature profile for such a reaction would need to be carefully controlled to ensure selective substitution at the 6-position and to minimize the formation of by-products.

Below is an illustrative data table showcasing a hypothetical temperature profiling study for the synthesis of this compound.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 25 | 24 | 45 | 85 |

| 2 | 50 | 12 | 70 | 92 |

| 3 | 75 | 6 | 85 | 95 |

| 4 | 100 | 4 | 82 | 90 |

| 5 | 125 | 2 | 75 | 80 |

This table is illustrative and based on general principles of organic synthesis.

Pressure is another key parameter. Most hydrazinolysis reactions are conveniently carried out at atmospheric pressure. google.com However, for certain substrates or when using a volatile solvent, conducting the reaction in a sealed vessel under elevated pressure could potentially reduce reaction times and improve yields.

Screening and Selection of Catalytic Reagents for this compound Production

While many nucleophilic aromatic substitution reactions with hydrazine can proceed without a catalyst, the use of a suitable catalyst can significantly enhance the reaction rate and selectivity. The selection of a catalyst is crucial for an efficient synthesis of this compound. Both metal-based and organic catalysts could be considered.

For instance, palladium on carbon (Pd/C) has been utilized in the synthesis of hydrazinyl-pyridine derivatives. researchgate.net Copper-based catalysts have also been shown to be effective in related reactions. rsc.org The choice of catalyst would depend on the specific substrate and reaction conditions.

An illustrative screening of potential catalysts for the synthesis of this compound is presented in the table below.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | Ethanol | 75 | 60 |

| 2 | Pd/C (5 mol%) | Butanol | 75 | 85 |

| 3 | CuI (10 mol%) | DMF | 75 | 78 |

| 4 | Proline (20 mol%) | DMSO | 75 | 72 |

This table is illustrative and based on general principles of catalysis in organic synthesis.

The screening process would involve evaluating each catalyst based on its ability to promote the reaction, the ease of separation from the product, its cost-effectiveness, and its environmental impact.

Green Chemistry Principles in the Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing a sustainable and environmentally responsible manufacturing process.

Atom Economy and Reaction Efficiency Assessment for this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com The ideal synthesis of this compound would have a high atom economy, meaning that a minimal amount of waste is generated.

The primary synthetic route to this compound would likely involve the reaction of 3,6-dichloropicolinonitrile with hydrazine. The atom economy for this reaction can be calculated as follows:

Molecular Weight of this compound / (Molecular Weight of 3,6-dichloropicolinonitrile + Molecular Weight of Hydrazine) x 100%

This calculation highlights the inherent efficiency of the reaction. A high atom economy indicates a more sustainable process with less waste to manage. primescholars.com

Solvent Minimization and Alternative Media in this compound Production

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. In the synthesis of this compound, efforts should be made to minimize solvent use or to replace conventional solvents with greener alternatives.

Potential green solvents for this synthesis could include water, ethanol, or ionic liquids. rsc.org Performing the reaction under solvent-free conditions, if feasible, would be the most environmentally friendly option. rsc.org

The following table provides an illustrative comparison of different solvents for the synthesis of this compound.

| Solvent | Reaction Time (h) | Yield (%) | Environmental Impact |

| Toluene | 8 | 80 | High |

| Ethanol | 12 | 75 | Low |

| Water | 24 | 65 | Very Low |

| Ionic Liquid | 6 | 82 | Low (recyclable) |

This table is illustrative and based on general principles of green chemistry.

Waste Reduction and By-product Management in the Synthesis of this compound

A key aspect of green chemistry is the minimization of waste. In the synthesis of this compound, the primary by-product is likely to be hydrochloric acid, formed from the displacement of the chloro group by hydrazine. This by-product must be managed in an environmentally responsible manner.

Strategies for waste reduction include:

Optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of side products.

Using a stoichiometric amount of reactants to avoid excess unreacted starting materials in the waste stream.

Neutralizing acidic by-products with a suitable base to form a less harmful salt.

By implementing these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article based on the requested outline, as the necessary research findings and data are not available in the public domain. Any attempt to generate content for the specified sections and subsections would be speculative and would not adhere to the required standards of scientific accuracy and reliance on diverse, authoritative sources.

Mechanistic Investigations and Reaction Kinetics of 3 Chloro 6 Hydrazinylpicolinonitrile Transformations

Isotopic Labeling Studies for Probing Reaction Pathways of 3-Chloro-6-hydrazinylpicolinonitrile

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While no specific isotopic labeling studies on this compound have been reported, we can hypothesize potential applications of this method in understanding its reactivity. For instance, in cyclization reactions, such as the formation of triazolopyridine derivatives, labeling specific nitrogen or carbon atoms could provide definitive evidence for the intramolecular cyclization pathway.

One hypothetical study could involve the synthesis of this compound with a ¹⁵N-labeled terminal nitrogen in the hydrazinyl group. Subsequent reaction to form a triazole ring would result in the ¹⁵N label being incorporated into a specific position within the new ring. Analysis of the product using mass spectrometry or ¹⁵N NMR spectroscopy would confirm the exact atom-to-atom rearrangement during the cyclization process. This would help to distinguish between different possible mechanistic pathways, such as an initial nucleophilic attack by the terminal or the adjacent nitrogen of the hydrazinyl group.

Table 1: Hypothetical Isotopic Labeling Scheme for Mechanistic Elucidation

| Labeled Atom | Starting Material | Potential Reaction | Expected Product | Analytical Technique | Mechanistic Insight |

| ¹⁵N (terminal) | 3-chloro-6-(¹⁵N-hydrazinyl)picolinonitrile | Intramolecular Cyclization | ¹⁵N-labeled triazolopyridine | Mass Spectrometry, ¹⁵N NMR | Confirms the role of the terminal nitrogen in ring formation. |

| ¹³C (cyano) | 3-chloro-6-hydrazinylpicolino(¹³C-nitrile) | Reaction with a dicarbonyl compound | ¹³C-labeled pyridotriazine | ¹³C NMR | Traces the involvement of the cyano group in the condensation and cyclization sequence. |

Influence of Microenvironment and Supramolecular Interactions on this compound Reactivity

The reactivity of this compound can be significantly influenced by its immediate chemical environment. Factors such as solvent polarity, pH, and the presence of catalysts or host molecules can alter reaction rates and product distributions. Supramolecular interactions, including hydrogen bonding and π-stacking, can play a crucial role in pre-organizing the molecule for a specific reaction pathway.

For example, in a protic solvent, the hydrazinyl group can form hydrogen bonds, which may enhance its nucleophilicity and facilitate reactions such as acylation or condensation. Conversely, in an aprotic, nonpolar solvent, the intrinsic reactivity of the molecule would be more dominant. The presence of a phase-transfer catalyst could be employed to enhance reaction rates in biphasic systems by facilitating the transport of the reactant across the phase boundary.

The pyridine (B92270) ring and the cyano group also allow for potential π-stacking interactions with other aromatic systems. In the context of supramolecular chemistry, a host molecule with an electron-rich aromatic cavity could encapsulate this compound, potentially altering its electronic properties and steering the outcome of a reaction. For instance, encapsulation could shield one reactive site while exposing another, leading to enhanced regioselectivity.

Table 2: Potential Effects of Microenvironment on Reactivity

| Environmental Factor | Potential Interaction | Hypothesized Effect on Reactivity |

| Solvent Polarity (Protic vs. Aprotic) | Hydrogen bonding with the hydrazinyl group. | Increased nucleophilicity of the hydrazinyl group in protic solvents. |

| pH | Protonation or deprotonation of the hydrazinyl group. | Alteration of nucleophilic character; acidic conditions may favor certain cyclizations. |

| Presence of a Lewis Acid Catalyst | Coordination to the pyridine nitrogen or cyano group. | Activation of the pyridine ring towards nucleophilic attack. |

| Supramolecular Host (e.g., Cyclodextrin) | Encapsulation of the molecule. | Increased solubility in aqueous media and potential for regioselective reactions. |

Further empirical studies are necessary to fully elucidate the complex interplay between the structure of this compound and its chemical environment, which would enable a more precise control over its synthetic transformations.

Computational Chemistry and Theoretical Modeling of 3 Chloro 6 Hydrazinylpicolinonitrile

The Uncharted Territory of Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule at the electronic level. These methods can predict molecular geometry, orbital energies, and various thermodynamic properties, offering a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) Studies

DFT has become a widely used method for investigating the ground-state properties of molecules due to its balance of accuracy and computational cost. A typical DFT study on 3-Chloro-6-hydrazinylpicolinonitrile would involve optimizing its molecular geometry to find the lowest energy structure. From this, a wealth of information could be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into its reactivity and electronic transitions. However, no such studies are currently available in the scientific literature.

The Unraveled Dynamics: Molecular Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing information on their conformational flexibility and intermolecular interactions.

Prediction of Stable Conformations and Tautomeric Forms

The hydrazinyl and nitrile groups in this compound suggest the possibility of different stable conformations and potentially tautomeric forms. A thorough conformational analysis, often performed using a combination of molecular mechanics and quantum chemical methods, would be necessary to identify the most stable structures and the energy barriers between them. The existence of different tautomers could have significant implications for the compound's chemical and biological activity. This area of investigation remains open for future research.

The Role of Intramolecular Hydrogen Bonding

The presence of the hydrazinyl group also raises the possibility of intramolecular hydrogen bonding with the nitrogen atom of the picolinonitrile ring or the chlorine atom. The dynamics of such hydrogen bonds, including their strength and persistence over time, could be investigated using MD simulations. This would be crucial for understanding the compound's structural rigidity and its interactions with its environment. As of now, no studies have been published that explore the dynamics of intramolecular hydrogen bonding in this compound.

The Silent Spectra: Predicting Spectroscopic Signatures

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental identification and characterization. By calculating vibrational frequencies, electronic transition energies, and NMR chemical shifts, researchers can generate theoretical spectra that can be compared with experimental data. For this compound, the prediction of its infrared (IR), Raman, UV-Vis, and NMR spectra through computational means has not yet been reported.

Computational Prediction of Reactivity and Selectivity in Chemical Transformations of this compound

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and selectivity of this compound. These methods allow for the detailed examination of the molecule's electronic structure, which governs its chemical behavior.

Key aspects of reactivity, such as identifying the most probable sites for electrophilic or nucleophilic attack, can be elucidated through the analysis of various calculated parameters. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO energy indicates the propensity of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For this compound, the distribution of these orbitals reveals the most reactive regions. Typically, the hydrazinyl group, being electron-rich, would be associated with the HOMO, suggesting its susceptibility to electrophilic attack. Conversely, the electron-deficient pyridine (B92270) ring, particularly the carbon atoms adjacent to the electron-withdrawing chloro and cyano groups, would be associated with the LUMO, marking them as likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netmdpi.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the hydrazinyl group and the cyano group, and positive potential around the hydrogen atoms of the hydrazinyl group and near the chloro-substituted carbon atom.

Local reactivity descriptors, such as Fukui functions, provide more detailed, atom-specific information about reactivity. These functions predict which specific atom within the molecule is most likely to participate in a given reaction. For instance, in an electrophilic substitution, the atom with the highest value for the Fukui function f- would be the preferred site of attack. In a nucleophilic substitution, the atom with the highest f+ value would be the most reactive site. mdpi.com

The table below illustrates hypothetical DFT-calculated reactivity descriptors for this compound, which are essential for predicting its behavior in chemical reactions.

| Parameter | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability; a smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.8 eV | Quantifies the overall electrophilic nature of the molecule. |

| Most Nucleophilic Atom (from Fukui f-) | N-atom of the NH₂ group | Predicted primary site for electrophilic attack. |

| Most Electrophilic Atom (from Fukui f+) | C-atom bearing the Cl group | Predicted primary site for nucleophilic attack. |

These computational predictions are crucial for planning synthetic routes. For example, when reacting this compound with an electrophile, the calculations suggest that the reaction will preferentially occur on the terminal nitrogen of the hydrazinyl group. Conversely, a reaction with a nucleophile would likely target the carbon atom attached to the chlorine atom, potentially leading to a substitution reaction. Such theoretical insights allow chemists to anticipate reaction outcomes and devise strategies to achieve desired chemical transformations with high selectivity, thereby minimizing by-product formation.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for this compound Analogs (theoretical aspects)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are foundational to medicinal chemistry and materials science. For this compound, these studies aim to understand how structural modifications to the molecule affect its biological activity or physical properties. Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) techniques, provides a theoretical framework for these investigations. nih.govtiu.edu.iq

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity or a specific property. nih.govtiu.edu.iq This is achieved by calculating a set of molecular descriptors for each analog and then using statistical methods to correlate these descriptors with the activity data. Molecular descriptors can be categorized into several types:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: Derived from the 2D structure (e.g., connectivity indices, polar surface area).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, steric parameters).

For a series of analogs of this compound, a typical QSAR study would involve synthesizing or computationally generating a library of related compounds. This could involve, for example, varying the substituent on the pyridine ring, modifying the hydrazinyl group, or replacing the cyano group with other functionalities.

A more advanced approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.govmdpi.com These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules. The resulting 3D contour maps highlight regions where changes in these fields are correlated with changes in activity. For instance, a CoMFA map might show that a bulky, electropositive substituent at a particular position on the picolinonitrile scaffold is beneficial for activity, while a small, electronegative group is detrimental. This provides direct, visually intuitive guidance for designing more potent or selective analogs.

The table below presents a hypothetical SAR study for a series of this compound analogs, illustrating how changes in molecular descriptors could theoretically correlate with a target biological activity (e.g., enzyme inhibition, measured as IC₅₀).

| Analog | Modification from Parent Compound | LogP (Descriptor) | Polar Surface Area (Ų) (Descriptor) | Predicted IC₅₀ (µM) |

| Parent Compound | This compound | 1.5 | 85.2 | 10.5 |

| Analog 1 | Replace -Cl with -F | 1.3 | 85.2 | 12.1 |

| Analog 2 | Replace -Cl with -CH₃ | 1.9 | 85.2 | 8.2 |

| Analog 3 | Methylation of terminal -NH₂ | 1.8 | 82.1 | 15.3 |

| Analog 4 | Replace -CN with -CONH₂ | 0.8 | 105.4 | 25.8 |

| Analog 5 | Add a 4-fluorophenyl group to the hydrazinyl moiety | 3.1 | 85.2 | 2.4 |

From this hypothetical data, a QSAR model might suggest that increasing lipophilicity (LogP), as seen in Analog 2 and especially Analog 5, is positively correlated with activity. Conversely, increasing the polar surface area (Analog 4) or modifying the hydrogen-bonding capability of the hydrazinyl group (Analog 3) appears to decrease activity.

These theoretical SAR and SPR models are invaluable for prioritizing the synthesis of new compounds. By predicting the activity or properties of virtual compounds, researchers can focus their synthetic efforts on the most promising candidates, saving significant time and resources. This predictive power makes computational modeling an indispensable component in the modern workflow for the development of new molecules based on scaffolds like this compound.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Chloro 6 Hydrazinylpicolinonitrile and Its Derivatives

High-Resolution Multi-Dimensional NMR Spectroscopy for Definitive Structural Assignment of 3-Chloro-6-hydrazinylpicolinonitrile

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazinyl group protons. The pyridine (B92270) ring features two aromatic protons, H-4 and H-5, which would appear as doublets due to mutual coupling. Based on data from similar pyridine derivatives, the H-5 proton, being adjacent to the electron-donating hydrazinyl group, would likely resonate upfield compared to the H-4 proton, which is situated between the electron-withdrawing chloro and cyano groups. The hydrazinyl group would exhibit signals for the NH and NH₂ protons, which may be broad and their chemical shifts dependent on solvent and concentration.

Two-dimensional NMR experiments are crucial for assembling the molecular structure:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals for H-4 and H-5 would confirm their positions on the pyridine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively assign the carbon signals for C-4 and C-5 based on the assignments of H-4 and H-5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is key to identifying the quaternary carbons. For instance, the H-5 proton would be expected to show correlations to C-3, C-6, and the cyano carbon (C-7). The H-4 proton would likely correlate to C-2, C-6, and C-3. The hydrazinyl protons could show correlations to the C-6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would be expected to show a cross-peak between the hydrazinyl protons (specifically the NH proton) and the H-5 proton of the pyridine ring, confirming their spatial proximity.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |

| H-4 | 7.5 - 7.8 | H-5 | C-2, C-3, C-6 |

| H-5 | 6.7 - 7.0 | H-4 | C-3, C-6, C-7 |

| NH | 7.5 - 8.0 (broad) | NH₂ | C-6 |

| NH₂ | 4.3 - 4.8 (broad) | NH | C-6 |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) | Expected HMQC/HSQC Correlation |

| C-2 (C≡N) | 116 - 118 | None |

| C-3 (C-Cl) | 140 - 142 | None |

| C-4 | 125 - 128 | H-4 |

| C-5 | 110 - 113 | H-5 |

| C-6 (C-NHNH₂) | 158 - 162 | None |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful technique for identifying and characterizing polymorphs, as the NMR parameters (chemical shifts, quadrupolar coupling constants) are highly sensitive to the local electronic environment and intermolecular interactions within the crystal lattice.

For this compound, different polymorphs would likely exhibit distinct ¹³C and ¹⁵N ssNMR spectra. Variations in crystal packing, such as different hydrogen bonding networks involving the hydrazinyl groups and pyridine nitrogen, would lead to measurable differences in the chemical shifts of the involved atoms. For example, a ¹⁵N ssNMR study could distinguish between polymorphs based on the chemical shifts of the pyridine nitrogen, the cyano nitrogen, and the two nitrogens of the hydrazinyl group. These differences arise from variations in intermolecular distances and orientations in the solid state.

Mass Spectrometry (MS/MS, HRMS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation of this compound

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₆H₅ClN₄) by providing a highly accurate mass measurement of its molecular ion. The theoretical exact mass is approximately 168.0203 Da. A key feature in the mass spectrum would be the isotopic pattern of the chlorine atom, which would result in two peaks for the molecular ion (M⁺ and M⁺+2) with a relative intensity ratio of approximately 3:1.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. The fragmentation of aromatic compounds is often initiated by the loss of small, stable molecules or radicals. For this compound, several fragmentation pathways can be proposed:

Loss of a chlorine radical (•Cl) from the molecular ion.

Loss of hydrazine (B178648) (N₂H₄).

Elimination of hydrogen cyanide (HCN) from the pyridine ring.

Fission of the N-N bond in the hydrazinyl group.

Cleavage of the pyridine ring structure. nih.gov

These fragmentation patterns provide valuable information for structural confirmation. chemguide.co.uklibretexts.orgwikipedia.org

| Ion | Proposed Formula | Expected m/z | Description |

| [M]⁺ | C₆H₅ClN₄⁺ | 168 | Molecular Ion |

| [M+2]⁺ | C₆H₅³⁷ClN₄⁺ | 170 | Isotope Peak |

| [M-Cl]⁺ | C₆H₅N₄⁺ | 133 | Loss of Chlorine radical |

| [M-N₂H₄]⁺ | C₆HClN⁺ | 136 | Loss of Hydrazine |

| [M-HCN]⁺ | C₅H₄ClN₃⁺ | 141 | Loss of Hydrogen Cyanide |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis of this compound

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. The spectra of this compound would be characterized by several key absorption bands.

Nitrile Group (C≡N): A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ in the FTIR spectrum, characteristic of the C≡N stretching vibration. spectroscopyonline.com

Hydrazinyl Group (NHNH₂): The N-H stretching vibrations of the hydrazinyl group are expected to appear as multiple bands in the 3200-3400 cm⁻¹ region. The N-H bending (scissoring) vibration would likely be observed around 1600-1640 cm⁻¹.

Pyridine Ring: The C=C and C=N stretching vibrations of the aromatic ring would produce a series of bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic protons would be found just above 3000 cm⁻¹.

Chloro Group (C-Cl): The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. umd.edu

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | -NHNH₂ | 3200 - 3400 | Medium-Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |

| N-H Bend | -NHNH₂ | 1600 - 1640 | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-Cl Stretch | Chloro | 600 - 800 | Medium-Strong |

Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Crystal Packing of this compound

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and details of the crystal packing. While a crystal structure for the target compound is not publicly available, data from analogous structures, such as (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, can provide valuable insights. researchgate.net

The crystal structure would confirm the planarity of the picolinonitrile ring. The bond lengths would be consistent with a substituted pyridine system, with the C≡N triple bond expected to be around 1.14 Å. The C-Cl bond length would likely be in the range of 1.73-1.75 Å.

The crystal packing would be significantly influenced by intermolecular interactions. Strong hydrogen bonds are expected between the hydrazinyl group of one molecule and the pyridine nitrogen or cyano nitrogen of a neighboring molecule. These interactions could lead to the formation of dimers or extended one-, two-, or three-dimensional networks. Additionally, π-π stacking interactions between the aromatic pyridine rings could play a role in stabilizing the crystal lattice. d-nb.info

| Parameter | Expected Value |

| C-C (ring) bond length | 1.38 - 1.40 Å |

| C-N (ring) bond length | 1.33 - 1.35 Å |

| C-Cl bond length | 1.73 - 1.75 Å |

| N-N bond length | 1.40 - 1.42 Å |

| C-CN bond length | 1.44 - 1.46 Å |

| C≡N bond length | 1.13 - 1.15 Å |

| C-N-C (ring) angle | ~118° |

| C-C-C (ring) angle | ~120° |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization of this compound

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to π → π* and n → π* transitions. researchgate.net

The pyridine ring itself has characteristic absorptions, and the substituents (chloro, hydrazinyl, and cyano groups) would modulate these transitions. The electron-donating hydrazinyl group and the electron-withdrawing cyano and chloro groups would likely cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyridine. sielc.com Multiple absorption bands would be expected in the range of 250-400 nm. acs.orgrsc.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many nitrogen-containing aromatic compounds are fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, would depend on the molecular structure and the solvent environment. The presence of the chloro group (a heavy atom) could potentially decrease fluorescence intensity through enhanced intersystem crossing. A detailed study would be required to fully characterize the emissive properties of this compound.

| Spectroscopic Technique | Expected Observation | Associated Transition |

| UV-Vis Absorption | Bands in the 250-400 nm range | π → π* and n → π* |

| Fluorescence Emission | Potential emission at longer wavelength than absorption | S₁ → S₀ |

Applications of 3 Chloro 6 Hydrazinylpicolinonitrile in Synthetic Chemistry and Materials Science

3-Chloro-6-hydrazinylpicolinonitrile as a Versatile Building Block for Diverse Heterocyclic Scaffolds

The presence of multiple reactive sites in this compound allows for its elaboration into a variety of heterocyclic systems. The hydrazinyl group can readily undergo condensation and cyclization reactions, while the chloro substituent is amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Synthesis of Novel Pyridine (B92270) Derivatives via Condensation and Cyclization Reactions of this compound

The hydrazinyl group of this compound is a potent nucleophile and can react with various electrophiles to form a range of pyridine derivatives. For instance, condensation with aldehydes and ketones can yield the corresponding hydrazones. These hydrazones can serve as intermediates for further synthetic transformations.

A notable application is the synthesis of pyrazole-containing compounds. Reaction of the hydrazinyl group with 1,3-dicarbonyl compounds, such as β-ketoesters or acetylacetone, is a well-established method for the construction of pyrazole (B372694) rings. This would lead to the formation of 3-chloro-6-(pyrazol-1-yl)picolinonitrile derivatives.

Furthermore, intramolecular cyclization reactions can be envisaged. For example, acylation of the hydrazinyl group followed by treatment with a dehydrating agent could lead to the formation of fused triazolopyridine systems. While specific literature on this compound is scarce, the reactivity of analogous hydrazinopyridines supports these synthetic possibilities. google.com

Table 1: Potential Condensation Reactions of this compound

| Reactant | Product Type | Potential Heterocyclic Core |

| Aldehydes/Ketones | Hydrazones | Pyridine |

| β-Diketones | Pyrazoles | Pyrazolylpyridine |

| β-Ketoesters | Pyrazolones | Pyrazolonylpyridine |

| Acyl Halides | Hydrazides | Pyridine |

Construction of Fused Polycyclic Systems Incorporating the Picolinonitrile Core from this compound

The structure of this compound is particularly well-suited for the synthesis of fused polycyclic systems, which are of great interest in medicinal chemistry and materials science. A prominent example is the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives. This can be achieved by reacting this compound with a suitable three-carbon synthon, which would first form a pyrazole ring that could subsequently undergo intramolecular cyclization onto the pyridine ring.

Another potential route to fused systems involves the intramolecular cyclization of derivatives of this compound. For example, if the chloro group is substituted by a nucleophile that also bears a reactive functional group, a subsequent cyclization step could lead to the formation of a new ring fused to the pyridine core. The nitrile group can also participate in cyclization reactions, for instance, through Thorpe-Ziegler type reactions, to construct fused pyridone or aminopyridine rings.

The general strategy for the synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds. nih.gov this compound can be considered a precursor to a 3-aminopyrazole, further highlighting its potential in the synthesis of such fused systems.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Chloro Moiety of this compound

The chloro substituent on the pyridine ring of this compound is a key functional group for derivatization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The reaction of this compound with boronic acids or their esters in the presence of a palladium catalyst and a base would lead to the formation of aryl- or vinyl-substituted picolinonitriles. organic-chemistry.orgresearchgate.netnih.gov This reaction is highly versatile and tolerates a wide range of functional groups.

Sonogashira Coupling: The coupling of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would yield alkynyl-substituted picolinonitriles. nih.gov These products can serve as intermediates for the synthesis of more complex molecules.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a variety of nitrogen-containing substituents by coupling this compound with amines. google.com This is a valuable method for the synthesis of substituted aminopyridines.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Boronic acids/esters | Aryl/vinyl-substituted picolinonitriles |

| Sonogashira | Terminal alkynes | Alkynyl-substituted picolinonitriles |

| Buchwald-Hartwig | Amines | Amino-substituted picolinonitriles |

Ligand Design and Coordination Chemistry Utilizing this compound

The presence of multiple nitrogen donor atoms in this compound and its derivatives makes them excellent candidates for the design of novel ligands for coordination chemistry. The pyridine nitrogen, the hydrazinyl nitrogens, and the nitrile nitrogen can all potentially coordinate to metal ions.

Synthesis and Characterization of Metal Complexes with this compound-derived Ligands

This compound can be readily converted into multidentate ligands. A common strategy is the formation of Schiff base ligands through the condensation of the hydrazinyl group with aldehydes or ketones. nih.gov The resulting Schiff base ligands possess an imine nitrogen, which, along with the pyridine nitrogen and potentially other donor atoms from the aldehyde or ketone fragment, can coordinate to a metal center.

The synthesis of metal complexes would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including:

Spectroscopic Methods: FT-IR, UV-Vis, and NMR spectroscopy can provide information about the coordination environment of the metal ion.

X-ray Crystallography: This technique can be used to determine the precise three-dimensional structure of the metal complex.

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometry of the complexes.

Exploration of Catalytic and Spectroscopic Properties of Metal Complexes of this compound

Metal complexes derived from this compound are expected to exhibit interesting catalytic and spectroscopic properties.

Catalytic Properties: The metal complexes could be screened for their catalytic activity in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand can be tuned to optimize the catalytic performance of the metal center. nih.gov

Spectroscopic Properties: The coordination of the ligand to a metal ion can significantly alter its photophysical properties. The resulting metal complexes may exhibit interesting absorption and emission properties, making them potentially useful as fluorescent sensors or in light-emitting devices. The nature of the metal ion and the ligand structure will determine the specific spectroscopic characteristics. rsc.org

Table 3: Potential Characterization Techniques and Properties of Metal Complexes

| Technique/Property | Information Obtained |

| FT-IR Spectroscopy | Coordination of ligand to metal, identification of functional groups |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry |

| NMR Spectroscopy | Ligand structure and binding |

| X-ray Crystallography | Molecular structure, bond lengths, and angles |

| Catalytic Activity | Efficacy in promoting chemical reactions |

| Luminescence Spectroscopy | Emission and excitation spectra, quantum yields |

The scientific community has not published studies on the use of this compound for:

Incorporation into Polymer Backbones: There is no available data on polymerization reactions involving this monomer, nor any characterization of polymers containing this structural unit.

Development of Functional Materials: No research could be found that describes the synthesis of derivatives of this compound for the purpose of creating optical or electronic materials.

It is possible that research into the applications of this specific compound is not yet in the public domain, or that the compound is used in a different field of study not covered by the scope of this request. Further research would be required to determine if this compound has been synthesized and what its potential applications might be.

Preclinical Biological Activity and Mechanistic Insights of 3 Chloro 6 Hydrazinylpicolinonitrile and Its Analogs

In Vitro Biological Screening of 3-Chloro-6-hydrazinylpicolinonitrile and its Synthetic Derivatives

Enzyme Inhibition Assays and Target Profiling for this compound

No studies detailing the enzymatic inhibition or target profiling of this compound have been identified.

Cell-Based Assays for Antiproliferative, Antimicrobial, and Antiviral Activities of this compound (e.g., cytotoxicity in specific cell lines, zone of inhibition assays, plaque reduction assays)

There is no available data from cell-based assays to assess the antiproliferative, antimicrobial, or antiviral properties of this compound.

Receptor Binding Studies and Ligand Efficacy Assessment for this compound Analogs

No receptor binding studies or assessments of ligand efficacy for analogs of this compound have been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Analogs of this compound

Due to the lack of synthesized and tested analogs of this compound, no structure-activity relationship studies have been conducted or published.

Mechanistic Elucidation of Biological Effects of this compound at the Molecular and Cellular Level (in vitro studies)

Investigation of Cellular Targets and Pathways Modulated by this compound

Without any initial biological activity data, there have been no investigations into the cellular targets or pathways that might be modulated by this compound.

Gene Expression and Proteomic Analysis in Response to this compound Exposure (in vitro)

Comprehensive in vitro studies are crucial for elucidating the molecular mechanisms by which this compound exerts its biological effects. Such investigations would typically involve treating relevant cell lines with the compound and subsequently analyzing changes in gene expression and protein profiles.

Gene expression analysis, often conducted using techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis, would aim to identify specific genes that are either upregulated or downregulated following exposure to this compound. This could reveal the signaling pathways and cellular processes modulated by the compound. For instance, researchers would look for alterations in the expression of genes involved in cell cycle regulation, apoptosis, and cellular stress responses.

Proteomic analysis, utilizing methods such as mass spectrometry, would provide a global view of the changes in protein expression and post-translational modifications within the treated cells. This approach can identify the specific protein targets of this compound and its analogs, offering deeper insights into their mechanism of action. A comparative proteomic analysis of treated versus untreated cells would highlight differentially expressed proteins, which could then be mapped to specific cellular pathways.

Hypothetical Data from In Vitro Gene Expression Analysis

| Gene | Fold Change | Function |

| Gene A | +2.5 | Cell Cycle Regulation |

| Gene B | -3.0 | Apoptosis |

| Gene C | +1.8 | DNA Repair |

| Gene D | -2.1 | Cellular Metabolism |

Hypothetical Data from In Vitro Proteomic Analysis

| Protein | Fold Change | Cellular Pathway |

| Protein X | +4.2 | Kinase Signaling |

| Protein Y | -2.7 | Protein Folding |

| Protein Z | +3.5 | Oxidative Stress Response |

In Vivo Preclinical Efficacy and Proof-of-Concept Studies of this compound in Non-Human Model Organisms (e.g., C. elegans, Drosophila, zebrafish, rodents)

To evaluate the potential therapeutic efficacy and establish proof-of-concept, in vivo studies in non-human model organisms are indispensable. The choice of model organism often depends on the specific biological activity being investigated.

For example, the nematode C. elegans and the fruit fly Drosophila melanogaster are valuable for initial high-throughput screening and for studying evolutionarily conserved signaling pathways. Their short lifecycles and well-characterized genetics allow for rapid assessment of a compound's effects on a whole organism.

Zebrafish (Danio rerio) have emerged as a powerful preclinical model due to their genetic tractability and the optical transparency of their embryos, which allows for real-time imaging of developmental and disease processes. nih.govnih.gov Zebrafish models are particularly useful for studying developmental toxicity and for modeling various human diseases, including cancer. nih.gov

Rodent models, such as mice and rats, are frequently used in later-stage preclinical studies due to their physiological and genetic similarity to humans. nih.gov These models are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of a compound before it can be considered for clinical trials. nih.gov For instance, in a cancer study, human tumor cells could be xenografted into immunocompromised mice to assess the anti-tumor activity of this compound.

Hypothetical Data from In Vivo Efficacy Study in a Zebrafish Model

| Treatment Group | Endpoint Measured | Result |

| Vehicle Control | Tumor Volume | 100% |

| Compound A | Tumor Volume | 60% reduction |

| This compound | Tumor Volume | 85% reduction |

Hypothetical Data from In Vivo Efficacy Study in a Rodent Model

Advanced Analytical Methodologies for Detection and Quantification of 3 Chloro 6 Hydrazinylpicolinonitrile in Complex Research Matrices

High-Performance Liquid Chromatography (HPLC) with Advanced Detection for 3-Chloro-6-hydrazinylpicolinonitrile Purity and Content

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile or thermally labile organic compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity and content of the compound in various research samples.

LC-UV/DAD for Chromatographic Profiling of this compound

Liquid Chromatography coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a robust method for the chromatographic profiling of this compound. The presence of a chromophore in the molecule, due to its aromatic and nitrile functionalities, allows for sensitive detection. A reversed-phase HPLC method is typically developed, utilizing a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

The DAD provides the advantage of acquiring the full UV spectrum for each peak, which aids in peak identification and purity assessment. By comparing the retention time and the UV spectrum of the main peak in a sample to that of a certified reference standard, the identity of this compound can be confirmed. The purity of the compound can be estimated by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 1: Illustrative HPLC-UV/DAD Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.01 M Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

LC-MS/MS for Trace Analysis and Metabolite Identification of this compound

For trace-level analysis and the identification of potential metabolites in complex biological or environmental matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers exceptional sensitivity and selectivity. The compound is first separated by the LC system and then ionized, typically using electrospray ionization (ESI). The resulting ions are fragmented, and specific fragment ions are monitored, a process known as multiple reaction monitoring (MRM), which significantly reduces background noise and enhances sensitivity.

This high sensitivity allows for the quantification of this compound at very low concentrations. Furthermore, the fragmentation patterns obtained from the MS/MS analysis provide structural information that is invaluable for the tentative identification of metabolites, which may be formed through biotransformation pathways such as oxidation or conjugation.

Table 2: Example MRM Transitions for LC-MS/MS Analysis of this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 182.0 | 151.0 | 20 |

| This compound | 182.0 | 124.0 | 25 |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound

While this compound itself may have limited volatility due to the polar hydrazine (B178648) group, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis after a derivatization step. researchgate.net Derivatization aims to convert the polar, non-volatile compound into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.net For instance, the hydrazine moiety can be reacted with a silylating agent to increase volatility.

The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparing them to spectral libraries. This method can be highly specific and sensitive for the analysis of volatile impurities or degradation products.

Capillary Electrophoresis (CE) for High-Resolution Separation of this compound and its Impurities

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates compounds based on their charge-to-size ratio in an electric field. nih.gov It offers a different separation mechanism compared to HPLC and GC, making it a valuable complementary technique for purity analysis and impurity profiling of this compound. nih.gov

Due to its high resolving power, CE can separate closely related impurities that may co-elute in HPLC. nih.gov Method development in CE involves optimizing parameters such as the background electrolyte composition and pH, applied voltage, and capillary temperature to achieve the desired separation. nih.gov The use of additives like cyclodextrins in the background electrolyte can also enable the separation of chiral impurities. mdpi.com

Development of Robust Spectrophotometric and Electrochemical Methods for this compound Quantification

For routine quantification of this compound in simpler matrices, spectrophotometric and electrochemical methods can be developed as rapid and cost-effective alternatives to chromatography.

UV-Visible spectrophotometry can be used for quantification based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance.

Electrochemical methods, such as voltammetry, could also be explored. These methods are based on the oxidation or reduction of the analyte at an electrode surface. The resulting current is proportional to the concentration of the compound. The hydrazine group in this compound is electrochemically active, making it a potential target for such methods.

Validation of Analytical Methods for Specificity, Sensitivity, Accuracy, and Precision in Research Sample Analysis of this compound

Validation is a critical step to ensure that an analytical method is suitable for its intended purpose. A validated method provides reliable and reproducible results. The key validation parameters include specificity, sensitivity, accuracy, and precision.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Sensitivity: This is typically determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. researchgate.net

Table 3: Representative Validation Data for a Hypothetical HPLC Method for this compound

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | - |

| LOD (µg/mL) | 0.05 | - |

| LOQ (µg/mL) | 0.15 | - |

| Precision (RSD%) | < 2.0% | ≤ 2.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% | 98.0% - 102.0% |

Intellectual Property Landscape and Translational Research Potential of 3 Chloro 6 Hydrazinylpicolinonitrile

Analysis of Existing Patent Literature Related to 3-Chloro-6-hydrazinylpicolinonitrile and its Synthetic Analogs

An in-depth analysis of the current patent landscape reveals a notable absence of direct patent filings for the specific compound, this compound. This suggests that the compound itself may represent a novel and unexploited chemical entity. However, the patent literature for structurally related analogs, particularly those based on the picolinonitrile and pyridazine (B1198779) scaffolds, provides valuable insights into the potential applications and established intellectual property frameworks for this class of compounds.

The existing patents primarily fall into two major domains: agrochemicals and pharmaceuticals. In the agrochemical sector, halogenated picolinonitriles are frequently cited as key intermediates in the synthesis of herbicides. For instance, processes for the preparation of compounds like 3-chloro-4,5,6-trifluoro-picolinonitrile are patented, highlighting the industrial importance of substituted picolinonitriles. These patents often focus on efficient and scalable synthetic routes to these intermediates.

In the pharmaceutical realm, the structurally similar hydrazinopyridazine core is a well-established pharmacophore. Patents in this area describe the use of chloro-substituted pyridazines as intermediates in the synthesis of cardiovascular drugs. A notable example is their role in the development of antihypertensive agents with β-adrenergic blocking and vasodilator activities. This underscores the potential of the hydrazinyl group, when attached to a chlorinated heterocyclic ring, to serve as a precursor to biologically active molecules.

The following table summarizes the key patent information for synthetic analogs of this compound, providing a snapshot of the existing intellectual property landscape.

| Patent/Publication Number | Assignee/Applicant | Title/Subject Matter | Relevance to this compound |

| EP2901857A1 | Dow AgroSciences LLC | Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile | Describes the use of 6-hydrazinopicolinonitrile as a precursor to 6-halopicolinonitriles, indicating the utility of the hydrazinyl group in the synthesis of agrochemical intermediates. |

| US6297197B1 | Dow AgroSciences LLC | 4-amino-3-chloro-5-fluoro-6-(alkoxy or aryloxy)picolinates and their use as herbicides | Highlights the patenting of substituted chloropicolinates for herbicidal applications, a potential end-use for derivatives of the target compound. |

| EP0047164B1 | Imperial Chemical Industries PLC | Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines | Details the synthesis of chloropyridazines as intermediates for 3-[2-(3-substituted amino-2-hydroxypropoxy)phenyl]-6-hydrazinopyridazines with antihypertensive properties, showing the value of the hydrazinopyridazine scaffold in medicine. |

| US4053601A | Imperial Chemical Industries PLC | 3-(2-hydroxy-3-t-butylaminopropoxyphenyl)-6-hydrazinopyridazine | Claims pharmacologically active hydrazinopyridazines, suggesting a potential therapeutic avenue for analogous hydrazinylpicolinonitriles. |

This analysis indicates that while the core structures are recognized for their utility as synthetic intermediates, the specific combination of a chloro, a hydrazinyl, and a nitrile group on a picoline ring, as found in this compound, remains a largely unexplored area in the patent literature, presenting a clear opportunity for novel intellectual property.

Opportunities for Novel Intellectual Property Generation from Research on this compound

The novelty of this compound presents a fertile ground for the generation of new intellectual property. The opportunities span across composition of matter patents for the compound itself and its derivatives, as well as use patents for a variety of potential applications. The versatile reactivity of the hydrazinyl and nitrile functional groups allows for the synthesis of a diverse library of derivatives, which could exhibit a wide range of biological activities.

Research on related hydrazide and hydrazone derivatives has consistently demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. researchgate.netnih.gov This extensive body of literature strongly suggests that derivatives of this compound could be promising candidates for drug discovery programs in these therapeutic areas.

Key opportunities for novel IP generation include:

Composition of Matter Patents: Filing patents for this compound itself, as well as for novel derivatives synthesized from it. This would provide the broadest protection.

New Synthetic Methodologies: Developing and patenting novel, efficient, and scalable synthetic routes to this compound and its derivatives.

Pharmaceutical Applications: Investigating the biological activity of derivatives in various disease models and filing use patents for specific therapeutic indications. The table below outlines potential therapeutic areas for investigation based on the known activities of related heterocyclic hydrazines.

Agrochemical Applications: Exploring the potential of derivatives as novel herbicides, fungicides, or insecticides and securing patents for these applications.

Material Science Applications: Investigating the use of the compound or its derivatives as ligands in coordination chemistry, as building blocks for polymers, or in the development of novel materials with specific electronic or optical properties.

| Potential Therapeutic Area | Rationale based on Analogous Compounds |

| Anticancer | Hydrazone derivatives have shown significant antiproliferative activity against various cancer cell lines. nih.gov |

| Antimicrobial | The hydrazide-hydrazone moiety is a known pharmacophore in compounds with antibacterial and antifungal properties. mdpi.com |

| Anti-inflammatory | Certain hydrazone derivatives have demonstrated potent anti-inflammatory effects. nih.gov |

| Antitubercular | Hydrazones are a versatile linker in the development of antitubercular agents. amrita.edu |

| Antiviral | The hydrazone scaffold is present in compounds with reported antiviral activity. nih.gov |

Given the wide range of possibilities, a systematic investigation into the chemical reactivity and biological properties of this compound is warranted to fully exploit its potential for generating valuable intellectual property.

Academic-Industry Collaboration Models for Advancing Research on this compound

The translation of a novel chemical entity like this compound from a laboratory curiosity to a commercially viable product necessitates a collaborative effort between academia and industry. Each party brings unique strengths to the partnership, and various collaboration models can be employed to foster a synergistic relationship. chemdev.ukepa.gov

Academic institutions typically excel in fundamental research, discovery, and the elucidation of mechanisms of action. tandfonline.com They provide an environment conducive to innovation and are often the source of initial breakthroughs. drugbank.com Industry partners, on the other hand, possess the resources, infrastructure, and expertise in process development, scale-up, regulatory affairs, and commercialization that are essential for bringing a product to market. drugbank.com

Several collaboration models can be adapted to advance research on this compound:

Sponsored Research Agreements: An industrial partner funds specific research projects at a university or research institute. chemdev.uk This model would be suitable for initial exploratory studies on the synthesis of derivatives and screening for biological activity. The terms of such agreements typically outline the scope of the research, funding, and intellectual property rights.

Joint Research Programs: Academic and industrial researchers work together on a project, sharing resources and expertise. This model fosters a closer working relationship and can accelerate the research and development process.

Technology Licensing: An academic institution licenses the patent rights for this compound or its derivatives to an industrial partner for further development and commercialization. chemdev.uk In return, the academic institution receives upfront payments, milestone payments, and/or royalties on sales.

Public-Private Partnerships (PPPs): These are collaborations involving academic institutions, industry, and government or non-profit organizations. PPPs are particularly relevant for addressing high-risk, high-reward research areas, such as the development of drugs for neglected diseases, where the commercial incentives for industry alone may be limited. nih.gov

Spin-off Companies: Researchers from an academic institution may form a new company to develop and commercialize their discoveries related to this compound. These spin-offs often seek venture capital funding and may later partner with larger pharmaceutical or chemical companies.

The choice of collaboration model will depend on the stage of research, the specific goals of the partners, and the nature of the intellectual property involved. A successful collaboration is built on clear communication, mutual trust, and a well-defined agreement that addresses ownership of intellectual property, publication rights, and the sharing of risks and rewards.

Strategic Roadmap for Future Development and Translational Research Initiatives for this compound-based Technologies

A strategic roadmap is essential to guide the efficient and effective development of technologies based on this compound. This roadmap should encompass a series of phased activities, from initial discovery and characterization to preclinical and clinical development, and ultimately, to market entry. umich.edu

Phase 1: Discovery and Feasibility (Year 1-2)

Synthesis and Characterization: Develop and optimize a robust and scalable synthesis for this compound. Fully characterize the compound using modern analytical techniques.

Derivative Library Synthesis: Synthesize a diverse library of derivatives by modifying the hydrazinyl and nitrile functional groups.

Initial Biological Screening: Conduct high-throughput screening of the parent compound and its derivatives against a broad panel of biological targets to identify potential therapeutic or agrochemical applications.

Intellectual Property Protection: File provisional patent applications for the parent compound, novel derivatives, and any promising initial uses.

Phase 2: Lead Optimization and Preclinical Development (Year 2-4)

Hit-to-Lead and Lead Optimization: For promising "hits" from the initial screening, conduct structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

In Vitro and In Vivo Efficacy Studies: Evaluate the efficacy of lead compounds in relevant cell-based and animal models of disease or in agricultural settings.

Preliminary Toxicology and Safety Assessment: Conduct initial in vitro and in vivo toxicology studies to assess the safety profile of lead candidates.

Full Patent Application: Convert provisional patent applications to full utility patents with comprehensive data supporting the claims.

Phase 3: Advanced Preclinical and Early Clinical Development (Year 4-6)

IND-Enabling Studies: For pharmaceutical candidates, conduct formal preclinical studies required for an Investigational New Drug (IND) application, including pharmacology, toxicology, and manufacturing process development (CMC).

Regulatory Submissions: Prepare and submit an IND application to the relevant regulatory authorities (e.g., the FDA).

Phase I Clinical Trials: If the IND is approved, initiate Phase I clinical trials in healthy volunteers to assess safety, tolerability, and pharmacokinetics.

Agrochemical Field Trials: For agrochemical candidates, conduct small-scale field trials to evaluate performance under real-world conditions.

Phase 4: Late-Stage Clinical Development and Commercialization (Year 6+)

Phase II and III Clinical Trials: For pharmaceutical candidates that demonstrate safety in Phase I, conduct larger clinical trials in patients to evaluate efficacy and further assess safety.

Large-Scale Field Trials: For agrochemical candidates, conduct extensive field trials to gather data for product registration.

Regulatory Approval and Market Launch: Submit a New Drug Application (NDA) or product registration application to the relevant authorities. Upon approval, launch the product and initiate post-market surveillance.

Lifecycle Management: Continue to explore new formulations, indications, or applications to maximize the value of the intellectual property.

Throughout this roadmap, continuous engagement with potential industry partners and licensing opportunities will be crucial to secure the necessary funding and expertise for each phase of development. A proactive approach to intellectual property management, with strategic patent filings at key milestones, will be essential to protect the innovation and ensure a return on investment. The successful navigation of this roadmap could lead to the development of novel and impactful technologies based on the unique chemical scaffold of this compound.

Future Directions, Challenges, and Emerging Research Paradigms for 3 Chloro 6 Hydrazinylpicolinonitrile

Addressing Remaining Synthetic Challenges and Enhancing Process Efficiency for 3-Chloro-6-hydrazinylpicolinonitrile

The synthesis of this compound, while achievable, presents several challenges that are the focus of ongoing research aimed at enhancing process efficiency, reducing costs, and improving safety and environmental profiles. Current synthetic routes often involve the use of hazardous materials and may suffer from issues related to yield and purity, which are significant concerns in industrial-scale production. justia.com

One of the primary challenges lies in the selective introduction of the hydrazinyl group onto the picolinonitrile scaffold. This often requires multi-step processes that can be lengthy and operationally complex. justia.com The optimization of reaction conditions is therefore a critical area of investigation. Researchers are exploring alternative reagents and catalytic systems to streamline the synthesis, minimize the formation of byproducts, and facilitate easier purification. The use of continuous flow reactors, for instance, offers a promising avenue for improving reaction control, enhancing safety, and enabling scalable production. cetjournal.it

Furthermore, the development of more atom-economical and environmentally benign synthetic methods is a key objective. This includes the exploration of greener solvents and the reduction of waste streams. The optimization of the synthesis of related hydrazinyl-containing heterocyclic compounds often involves a delicate balance of reaction parameters to achieve high yields and purity, a principle that is directly applicable to this compound. cetjournal.itresearchgate.net

| Synthetic Challenge | Potential Solution | Key Research Focus |

| Use of hazardous reagents | Development of alternative, safer synthetic equivalents | Green chemistry, catalyst design |

| Multi-step, complex procedures | Process intensification, one-pot syntheses | Continuous flow chemistry, reaction engineering |

| Low yields and purity | Optimization of reaction conditions | Design of experiments (DoE), high-throughput screening |

| Costly starting materials | Exploration of alternative synthetic pathways | Retrosynthetic analysis, raw material sourcing |

| Environmental impact | Reduction of waste, use of greener solvents | Waste minimization, solvent selection |

Expanding the Chemical Space and Functionalization Diversity of this compound Derivatives